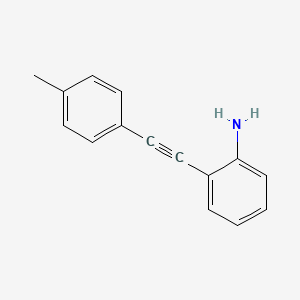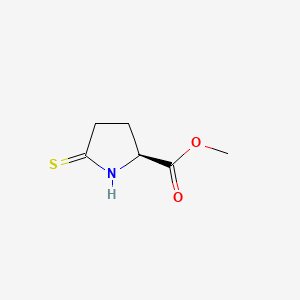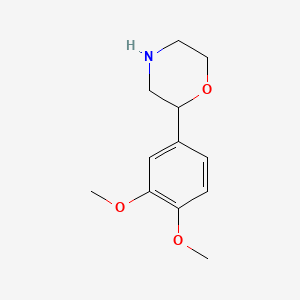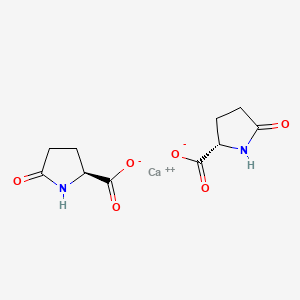
1-Phenyl-d5-ethanol
Vue d'ensemble
Description
1-Phenyl-d5-ethanol (1-Pd5E) is a synthetic derivative of ethanol, a naturally occurring alcohol found in alcoholic beverages. It is a highly versatile compound that has a wide range of applications in research and industry. It has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the manufacture of fragrances and flavors. 1-Pd5E has also been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes involved in metabolic processes.
Applications De Recherche Scientifique
Pharmaceutical Industry and Drug Discovery
1-Phenyl-d5-ethanol: is extensively used in the pharmaceutical industry, particularly in drug discovery processes . Its isotopic labeling with deuterium allows for detailed pharmacokinetic and pharmacodynamic studies. This compound helps in understanding the metabolic pathways and interactions of new drug candidates, providing insights that are crucial for developing safe and effective pharmaceuticals.
Organic Chemistry Research
In organic chemistry, 1-Phenyl-d5-ethanol serves as a valuable tool for mechanistic studies . Its unique isotopic composition aids in tracing reaction pathways, helping chemists to elucidate complex reaction mechanisms. This can lead to the development of new synthetic methods and the discovery of novel organic compounds.
Isotope Tracing Studies
The deuterium-labeled structure of 1-Phenyl-d5-ethanol makes it ideal for isotope tracing studies . Researchers use it to track the incorporation and distribution of deuterium-labeled compounds within biological systems, which is essential for understanding metabolic processes at the molecular level.
Synthesis Research
1-Phenyl-d5-ethanol: is also pivotal in synthesis research, where it is used to create more complex molecules . Its presence in a synthetic pathway can be monitored using various spectroscopic techniques, allowing for the optimization of synthesis routes and yields.
Metabolism Studies
In metabolism studies, 1-Phenyl-d5-ethanol is employed to investigate the metabolic fate of substances . It helps in identifying metabolites and understanding the metabolic stability of compounds, which is particularly important in the development of new drugs and chemicals.
Industrial Applications
While the primary use of 1-Phenyl-d5-ethanol is in scientific research, it also finds applications in various industrial processes . Its role in the development of new materials, catalysts, and production processes underscores its importance beyond the laboratory setting.
Mécanisme D'action
Target of Action
1-Phenyl-d5-ethanol is a unique compound with a distinct isotopic composition
Mode of Action
Its distinct isotopic composition and blend of aromaticity and aliphatic characteristics make it a subject of interest in organic chemistry and pharmacology . It’s possible that it interacts with its targets in a way that leverages these properties, but more research is needed to confirm this.
Biochemical Pathways
Its deuterium-labeled structure and phenyl group suggest that it could be used for isotope tracing studies, providing insights into the synthesis and metabolism of diverse organic compounds .
Pharmacokinetics
Its physical properties such as boiling point of 204°c , melting point of 19-20°C , and density of 1.053 g/mL at 25°C could potentially influence its bioavailability.
Result of Action
Given its unique isotopic composition and blend of aromaticity and aliphatic characteristics , it’s plausible that it could have interesting effects at the molecular and cellular level, but more research is needed to confirm this.
Propriétés
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575817 | |
| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-d5-ethanol | |
CAS RN |
90162-45-1 | |
| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90162-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

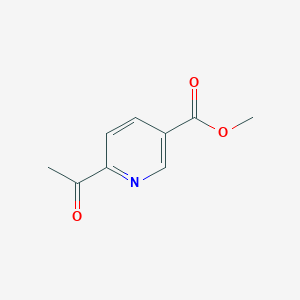
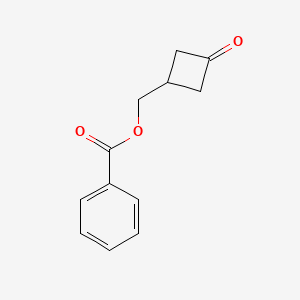
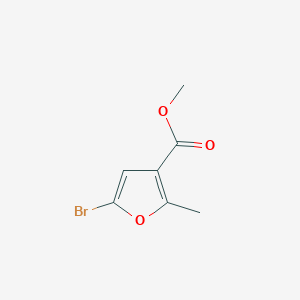

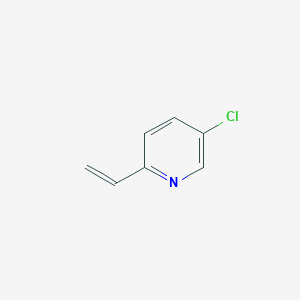
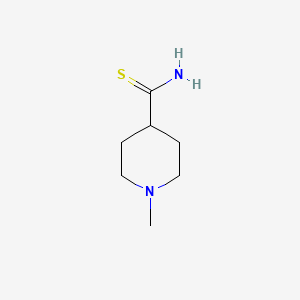
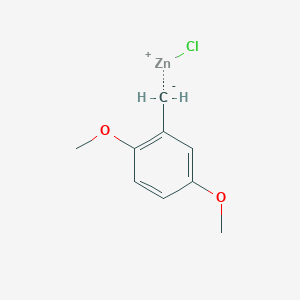
![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)
